molecular formula C9H8ClN3O2 B8059642 Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B8059642
M. Wt: 225.63 g/mol
InChI Key: BHBMPVQCORALLK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1628946-63-3) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This organic compound, with a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 g/mol, serves as a versatile precursor for the synthesis of more complex molecules . The structure features a chloro substituent at the 6-position of the triazolopyridine ring system, which provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Additionally, the ethyl ester group offers a handle for hydrolysis to the corresponding acid or for further transformations. As part of the heterocyclic building blocks family, this compound is primarily used in pharmaceutical research and development, particularly in the construction of potential inhibitors and ligands for various biological targets . Its fused bicyclic core is a privileged scaffold in drug design, often contributing to favorable pharmacokinetic properties and target binding affinity. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or consumer use. All information provided is for research reference. Please refer to the Safety Data Sheet (SDS) for safe handling and storage procedures.

Properties

IUPAC Name

ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBMPVQCORALLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Intermediates

A widely employed method involves the cyclization of hydrazide intermediates derived from 6-chloropyridine-3-carboxylic acid. The process begins with the formation of the hydrazide via treatment with hydrazine hydrate, followed by esterification with ethyl chloroformate in the presence of a base such as triethylamine .

Procedure :

  • Hydrazide Formation : 6-Chloropyridine-3-carboxylic acid reacts with hydrazine hydrate at 80–100°C for 4–6 hours to yield 6-chloropyridine-3-carbohydrazide.

  • Cyclization and Esterification : The hydrazide intermediate is treated with ethyl chloroformate and triethylamine in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic acyl substitution, forming the triazole ring .

Key Data :

  • Yield : 68–78% after purification by column chromatography .

  • Purity : >95% (HPLC) .

Gould-Jacobs Reaction for Quinoline Intermediate Formation

The Gould-Jacobs reaction enables the construction of the pyridine ring through thermal cyclization. While originally developed for quinolines, this method has been adapted for triazolopyridines by incorporating hydrazine derivatives .

Procedure :

  • Knoevenagel Condensation : Ethyl 3-(dimethylamino)acrylate reacts with 6-chloro-2-hydrazinylnicotinic acid under microwave irradiation (120°C, 30 min) to form an enamine intermediate.

  • Cyclization : The enamine undergoes thermal cyclization in refluxing xylene (140°C, 8 hours) to yield the triazolopyridine core .

Optimization Data :

ConditionTemperatureTimeYield
Conventional Reflux140°C8 h84%
Microwave120°C30 min56%

Source: Adapted from PMC (Table 1, Entry 6) .

Mitsunobu Reaction for Dehydrative Cyclization

The Mitsunobu reaction facilitates intramolecular cyclization of acylated hydrazinopyridines, offering a mild alternative to harsh acidic conditions .

Procedure :

  • Hydrazine Functionalization : 2-Hydrazinyl-6-chloronicotinic acid is acylated with ethyl chloroformate in dichloromethane (DCM).

  • Cyclization : The acylated intermediate undergoes dehydrative cyclization using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature .

Key Advantages :

  • Mild Conditions : Avoids high temperatures or strong acids.

  • Yield : 72–89% .

Semicarbazide-Mediated Ring Closure

Patented methodologies describe the use of semicarbazide to form the triazole ring from chloropyridine precursors .

Procedure :

  • Nucleophilic Substitution : Ethyl 2,6-dichloronicotinate reacts with semicarbazide hydrochloride in ethanol at reflux (78°C, 12 hours).

  • Cyclization : The intermediate is heated in acetic acid (100°C, 6 hours) to induce ring closure .

Critical Parameters :

  • Solvent : Ethanol or acetic acid.

  • Yield : 65–70% .

Continuous Flow Synthesis

Modern approaches leverage continuous flow reactors to enhance efficiency and scalability .

Procedure :

  • Hydrazine Formation : 6-Chloronicotinic acid hydrazide is synthesized in a flow reactor (residence time: 10 min, 100°C).

  • Esterification and Cyclization : The hydrazide reacts with ethyl chloroformate in a second flow module (residence time: 5 min, 50°C), followed by in-line purification .

Advantages :

  • Throughput : 5x higher than batch methods.

  • Yield : 82% (vs. 68% in batch) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Hydrazide Cyclization68–78>95Scalable, high purity
Gould-Jacobs Reaction56–8490–95Adaptable to microwave heating
Mitsunobu Reaction72–89>98Mild conditions
Semicarbazide Cyclization65–7085–90Low-cost reagents
Continuous Flow82>97High throughput

Challenges and Optimization Strategies

  • Byproduct Formation : Competing hydrolysis of ethyl chloroformate can reduce yields. Mitigation includes strict anhydrous conditions and molecular sieves .

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates the target compound from unreacted starting materials .

  • Scale-Up : Continuous flow systems minimize thermal degradation and improve reproducibility .

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

      Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

  • Oxidation and Reduction:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

      Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the triazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 0-50°C

    Oxidation: Potassium permanganate (KMnO₄), water, room temperature

    Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), 0-25°C

Major Products

    Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.

    Oxidation Products: Hydroxylated or carboxylated derivatives.

    Reduction Products: Reduced triazole derivatives with modified ring structures.

Scientific Research Applications

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has diverse applications in scientific research:

  • Chemistry:

    • Used as a precursor in the synthesis of more complex heterocyclic compounds.
    • Employed in the development of new synthetic methodologies.
  • Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
    • Used in the design of new drug candidates targeting specific biological pathways.
  • Industry:

    • Utilized in the production of agrochemicals and pharmaceuticals.
    • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. The triazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C₉H₈ClN₃O₂ (based on with addition of Cl).
  • Molecular Weight : ~225.63 g/mol.
  • Storage : Stable under inert atmosphere at 2–8°C (similar to related compounds in ) .
  • Lipophilicity: Predicted LogP ~2.0 (higher than non-chlorinated analogues due to Cl’s hydrophobic nature) .

Substituent Variations on the Triazolopyridine Core

a) Ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • Molecular Formula : C₉H₈FN₃O₂.
  • Molecular Weight : 209.18 g/mol.
  • Key Differences: Fluorine’s smaller atomic radius and higher electronegativity may enhance binding affinity in target proteins compared to chlorine (e.g., in retinol-binding protein antagonists, as in ) . Lower LogP (~1.5) due to fluorine’s reduced hydrophobicity versus chlorine.
b) Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (Unsubstituted)
  • Molecular Formula : C₉H₉N₃O₂.
  • Molecular Weight : 191.19 g/mol ().
  • Key Differences :
    • Absence of a halogen substituent reduces steric hindrance and lipophilicity (LogP ~1.53) .
    • Likely less metabolically stable than halogenated derivatives due to lack of electron-withdrawing groups.

Core Structure Variations: Pyridine vs. Pyridazine

a) Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
  • Molecular Formula : C₈H₇ClN₄O₂.
  • Molecular Weight : 226.62 g/mol ().
  • Lower thermal stability (storage at 2–8°C required) . Applications: Used in antiproliferative agents () due to enhanced electronic interactions .
b) Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
  • Molecular Formula : C₆H₂ClN₄NaO₂.
  • Molecular Weight : 204.55 g/mol ().
  • Key Differences :
    • Sodium salt form improves aqueous solubility compared to ester derivatives.
    • Suitable for ionic interactions in biological systems .

Functional Group Variations

a) Amide Derivatives (e.g., 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine)
  • Molecular Formula : C₇H₇N₅ (example from ).
  • Used in tankyrase inhibitors (), highlighting role of functional groups in target specificity .
b) Tetrahydro Derivatives (e.g., 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine)
  • Key Differences :
    • Saturated ring reduces aromaticity, altering electronic properties and conformational flexibility.
    • May enhance metabolic stability in vivo .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) LogP Storage Conditions
Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Pyridine Cl C₉H₈ClN₃O₂ ~225.63 ~2.0 2–8°C, inert atmosphere
Ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Pyridine F C₉H₈FN₃O₂ 209.18 ~1.5 Not specified
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Pyridine H C₉H₉N₃O₂ 191.19 1.53 2–8°C, dry
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate Pyridazine Cl C₈H₇ClN₄O₂ 226.62 ~1.8 2–8°C, inert

Biological Activity

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by research findings and data.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C9H8ClN3O2
  • Molecular Weight: 225.63 g/mol
  • IUPAC Name: this compound
  • CAS Number: 304687-27-2

Structural Characteristics:
The compound features a triazole ring fused to a pyridine ring with an ethyl ester and a chlorine substituent. Its unique structure allows for various interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:

  • Formation of Hydrazide: Reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate.
  • Cyclization: Treatment with ethyl chloroformate and triethylamine to yield the desired compound.

This compound exhibits its biological effects through several mechanisms:

  • Antimicrobial Activity: It is believed to inhibit microbial enzymes, showcasing significant antimicrobial properties.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. In vitro studies have shown:

  • Inhibition Zone Diameter: The compound demonstrated inhibition zones ranging from 15 to 25 mm against bacterial strains such as E. coli and S. aureus.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated in several studies:

  • Cytokine Production: It was found to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    • A study published in MDPI reported that derivatives of triazolopyridines showed promising antimicrobial activities, with this compound being among the most effective against Gram-positive and Gram-negative bacteria .
  • Inflammation Modulation:
    • In another investigation focused on inflammatory responses in vitro, the compound was shown to inhibit NF-kB activation pathways in human cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 6-Chloro-[1,2,4]Triazolo[4,3-b]Pyridazine-3-CarboxylateStructureModerate antimicrobial activity
[1,2,4]Triazolo[4,3-a]QuinoxalineStructureExhibits anti-cancer properties
[1,2,4]Triazolo[1,5-a]Pyrimidin-7-OlStructureKnown for antiviral activity

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?

  • Methodology : The compound is typically synthesized via a two-step process:

Condensation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines to form a hydrazone intermediate.

Cyclization : The intermediate undergoes PhI(OAc)₂-mediated oxidative ring closure to yield the triazolopyridine core. Subsequent functionalization (e.g., chlorination at position 6) is achieved using chlorinating agents like POCl₃ or SOCl₂ .

  • Key intermediates : 2-Hydrazinylpyridines and ethyl 2-oxoacetate.

  • Reaction conditions : Cyclization typically occurs under mild acidic conditions at 60–80°C for 4–6 hours.

    • Data Table : Common Synthetic Routes
StepReagents/ConditionsYield (%)Reference
CondensationEthyl 2-oxoacetate, EtOH, reflux70–85
CyclizationPhI(OAc)₂, CH₃CN, 60°C65–75

Q. How is the molecular structure of this compound characterized?

  • Methodology :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm) confirm the triazolopyridine scaffold .
  • HRMS : Validates the molecular formula (C₉H₉ClN₃O₂; [M+H]+ = 226.0378) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the fused triazole-pyridine system and substituent positions (e.g., Cl at position 6) .

Advanced Research Questions

Q. How can QSAR models optimize the bioactivity of triazolopyridine derivatives?

  • Methodology :
  • 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to correlate steric/electronic features with herbicidal activity. For example:

  • Substituents at position 3 (e.g., 4-propylphenyl) enhance hydrophobic interactions with weed acetolactate synthase (ALS) .

  • Design Strategy : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 6 to improve binding affinity .

    • Data Table : Bioactivity of Selected Derivatives
Substituent (Position 3)Herbicidal Activity (IC₅₀, μM)Reference
4-Propylphenyl0.45
3,5-Difluorophenyl1.20

Q. What strategies resolve contradictory data in cyclization reactions during synthesis?

  • Methodology :
  • Isomer Control : Heating reaction mixtures (e.g., 80°C for 50 hours) promotes Dimroth rearrangement, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines, ensuring product uniformity .
  • Analytical Validation : Use LC-MS and ³¹P NMR to monitor reaction progress and identify byproducts (e.g., phosphonate isomers) .

Q. How can green chemistry principles improve the synthesis of triazolopyridines?

  • Methodology :
  • Oxidant Selection : Replace toxic Cr(VI) reagents with NaOCl (bleach) in ethanol, achieving 73% yield for oxidative cyclization .
  • Solvent Optimization : Use ethanol or water instead of DMF to reduce environmental impact .

Methodological Best Practices

  • Synthesis : Optimize chlorination using POCl₃ in DMF at 0°C to minimize side reactions .
  • Characterization : Combine XRD with DFT calculations to predict electronic properties and reactivity .
  • Data Interpretation : Cross-validate NMR and HRMS data with computational tools (e.g., ACD/Labs) to resolve structural ambiguities .

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